1-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid
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Overview
Description
1-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid typically involves the protection of the amine group in 1-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: TFA, hydrochloric acid, and oxalyl chloride in methanol are commonly used for Boc deprotection.
Substitution: Trimethylsilyl iodide and methanol are used for selective Boc removal.
Major Products Formed
The major products formed from these reactions include the deprotected amine, oxidized derivatives, and substituted products depending on the specific reaction conditions.
Scientific Research Applications
1-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic transformations.
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Utilized in the development of pharmaceuticals and drug discovery research.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a stable carbamate. The removal of the Boc group is typically achieved through acid-catalyzed cleavage, resulting in the formation of a carbocation intermediate that undergoes decarboxylation to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid is unique due to its specific structure, which combines the Boc protecting group with a tetrahydroisoquinoline scaffold. This combination provides stability and versatility in synthetic applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C16H21NO4 |
---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
1-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-10-13-11(6-5-7-12(13)14(18)19)8-9-17(10)15(20)21-16(2,3)4/h5-7,10H,8-9H2,1-4H3,(H,18,19) |
InChI Key |
CIQDDWZGDAREHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1C(=O)OC(C)(C)C)C=CC=C2C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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